trifluoromethanesulfonate;trimethyl-[3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium
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Overview
Description
Trifluoromethanesulfonate;trimethyl-[3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium is a complex organic compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a trifluoromethanesulfonate group, which imparts significant reactivity and stability to the molecule.
Mechanism of Action
Target of Action
The primary target of N-Boc-2-trimethylammonium-A 85380 Triflate is the α4β2 nicotinic acetylcholine receptors in the human brain . These receptors play a crucial role in neurotransmission, and their activation or inhibition can significantly influence neurological processes.
Mode of Action
N-Boc-2-trimethylammonium-A 85380 Triflate interacts with its targets by binding to the α4β2 nicotinic acetylcholine receptors. This interaction can lead to changes in the receptor’s activity, potentially influencing the transmission of signals in the nervous system .
Biochemical Pathways
Given its target, it’s likely that it influences the cholinergic system, which is involved in numerous cognitive functions, including memory and attention .
Pharmacokinetics
As an intermediate of 2-[18f]f-a85380, it’s likely that it shares similar pharmacokinetic properties . These properties can significantly impact the compound’s bioavailability and its ability to reach its target receptors in the brain.
Result of Action
The molecular and cellular effects of N-Boc-2-trimethylammonium-A 85380 Triflate’s action are likely tied to its influence on the α4β2 nicotinic acetylcholine receptors. By interacting with these receptors, it may affect neuronal signaling and potentially influence various cognitive functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Boc-2-trimethylammonium-A 85380 Triflate. Factors such as temperature, pH, and the presence of other molecules can affect its stability and its ability to interact with its target receptors.
Biochemical Analysis
Biochemical Properties
N-Boc-2-trimethylammonium-A 85380 Triflate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of 2-[18F]F-A85380
Cellular Effects
The cellular effects of N-Boc-2-trimethylammonium-A 85380 Triflate are primarily related to its role in the visualization of α4β2 nicotinic acetylcholine receptors in the human brain
Molecular Mechanism
The molecular mechanism of N-Boc-2-trimethylammonium-A 85380 Triflate involves its role as an intermediate in the synthesis of 2-[18F]F-A85380
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethanesulfonate;trimethyl-[3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Trifluoromethanesulfonate;trimethyl-[3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Trifluoromethanesulfonate;trimethyl-[3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and molecular biology studies.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
Magnesium trifluoromethanesulfonate: Another compound with a trifluoromethanesulfonate group, used in similar applications.
Iron(II) trifluoromethanesulfonate: Known for its catalytic properties in organic synthesis.
Uniqueness
Trifluoromethanesulfonate;trimethyl-[3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. Its applications in various fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
trifluoromethanesulfonate;trimethyl-[3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N3O3.CHF3O3S/c1-17(2,3)23-16(21)19-11-9-13(19)12-22-14-8-7-10-18-15(14)20(4,5)6;2-1(3,4)8(5,6)7/h7-8,10,13H,9,11-12H2,1-6H3;(H,5,6,7)/q+1;/p-1/t13-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOABWMYPDQNVPC-ZOWNYOTGSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1COC2=C(N=CC=C2)[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1COC2=C(N=CC=C2)[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28F3N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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